molecular formula C10H10O4 B3381824 1,4-Benzodioxin-5-acetic acid, 2,3-dihydro- CAS No. 274910-20-2

1,4-Benzodioxin-5-acetic acid, 2,3-dihydro-

Cat. No. B3381824
M. Wt: 194.18 g/mol
InChI Key: DMEIBRDMHJJSKZ-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-5-acetic acid, 2,3-dihydro- , also known by other names such as 1,4-Benzodioxan and Pyrocatechol ethylene ether , is a chemical compound with the molecular formula C₈H₈O₂ . It belongs to the class of compounds known as dioxanes . The structure consists of a benzene ring fused with a dioxane ring, resulting in a unique arrangement of oxygen atoms. The compound’s systematic name is 1,4-Dioxatetralin .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-2-1-3-8-10(7)14-5-4-13-8/h1-3H,4-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEIBRDMHJJSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272584
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxin-5-acetic acid, 2,3-dihydro-

CAS RN

274910-20-2
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274910-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 5-hydroxymethyl-1,4-benzodioxan (8.0 g, 48 mmol) in dichloromethane (200 mL) was added two droplets of N,N-dimethylformamide and thionyl chloride (5.0 mL, 68 mmol) at room temperature. After the resulting solution was boiled under reflux for 1 h and subsequently cooled to room temperature water (100 mL) was added. The phases were separated and the organic phase was dried (MgSO4) and the solvents evaporated in vacuo. A solution of the remaining oil (8.5 g, 46 mmol) was added to a mixture of sodium cyanide (5.0 g, 102 mmol) and N,N-dimethylformamide (100 mL) at room temperature. After stirring for 16 h at room temperature ice was added and the resulting slurry was extracted with diethyl ether (2×250 mL). The collected organic phases were washed with saturated calcium chloride, dried (Na2SO4) and the solvents were evaporated in vacuo. A mixture of the remaining oil (6.0 g, 34 mmol), ethanol (200 mL), sodium hydroxide (6.0 g) and water (6 mL) was boiled under reflux for 16 h. After evaporation of the solvents in vacuo, water (200 mL) was added and the resulting slurry was extracted with diethyl ether (2×200 mL). The collected organic phases were washed with brine, dried (Na2SO4) and the solvents were evaporated in vacuo affording 4.0 g (43%) of the title compound as an oil: 1H NMR (CDCl3) δ 3.65 (s, 2H), 4.15-4.30 (m, 4H), 6.70-6.85 (m, 3H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
oil
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Benzodioxin-5-acetic acid, 2,3-dihydro-
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1,4-Benzodioxin-5-acetic acid, 2,3-dihydro-
Reactant of Route 6
1,4-Benzodioxin-5-acetic acid, 2,3-dihydro-

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